PLX7486 Dual Cytotoxicity: Cancer Cell Lines vs. Macrophages
PLX7486 exhibits direct cytotoxic activity against both cancer cells and immunosuppressive macrophages. It achieves an IC50 of 5-8 μM against a panel of murine cancer cell lines (MC38, SA1N, MB49, 4T1, B16F10, 3LL) and an IC50 of <1 μM against bone marrow-derived macrophages and the RAW264.7 macrophage cell line [1]. In contrast, the CSF1R inhibitor PLX3397 (pexidartinib) has reported IC50 values of 20 nM and 10 nM for CSF1R and c-Kit, respectively, but its direct cytotoxicity against cancer cells is not a primary mechanism of action . This indicates that PLX7486 provides a dual-pronged approach, directly targeting tumor cells while simultaneously depleting tumor-associated macrophages.
| Evidence Dimension | Direct cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Cancer cell lines: 5-8 μM; Macrophages: <1 μM |
| Comparator Or Baseline | PLX3397 (pexidartinib): CSF1R IC50 = 20 nM, c-Kit IC50 = 10 nM (kinase inhibition, not direct cytotoxicity) |
| Quantified Difference | PLX7486 shows direct cancer cell cytotoxicity, while PLX3397's primary activity is kinase inhibition and macrophage depletion. |
| Conditions | Murine cancer cell lines and macrophages in vitro; 72-hour exposure for cancer cells |
Why This Matters
This dual-cytotoxicity profile supports selection of PLX7486 for research applications requiring simultaneous targeting of tumor cells and the immunosuppressive microenvironment.
- [1] Mok, S., Duffy, C., Du, R., & Allison, J. P. (2016). Abstract A146: Increase antitumor activity of immunotherapy by blocking colony stimulating factor 1 receptor and tropomyosin receptor kinase. Cancer Immunology Research, 4(11_Supplement), A146. View Source
